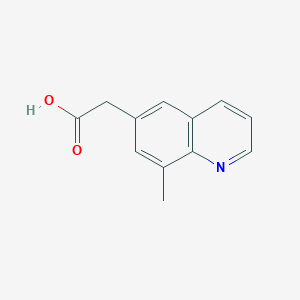

2-(8-Methylquinolin-6-yl)acetic acid

説明

特性

分子式 |

C12H11NO2 |

|---|---|

分子量 |

201.22 g/mol |

IUPAC名 |

2-(8-methylquinolin-6-yl)acetic acid |

InChI |

InChI=1S/C12H11NO2/c1-8-5-9(7-11(14)15)6-10-3-2-4-13-12(8)10/h2-6H,7H2,1H3,(H,14,15) |

InChIキー |

SRLDCVZXILINJI-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC2=C1N=CC=C2)CC(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-Methylquinolin-6-yl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with quinoline or a substituted quinoline.

Methylation: Introduction of a methyl group at the 8th position can be achieved using methylating agents such as methyl iodide in the presence of a base.

Acetic Acid Substitution: The acetic acid moiety can be introduced through a Friedel-Crafts acylation reaction using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce environmental impact.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

Reduction: Reduction reactions may target the quinoline ring or the acetic acid moiety, leading to various reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Halogenating agents, nucleophiles, and appropriate solvents.

Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various hydrogenated derivatives.

科学的研究の応用

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.

Medicine: Potential therapeutic agent due to its pharmacological properties.

Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.

作用機序

The mechanism of action of 2-(8-Methylquinolin-6-yl)acetic acid depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, modulating their activity. The quinoline ring is known to intercalate with DNA, potentially affecting gene expression and cellular processes.

類似化合物との比較

Table 1: Key Structural and Physicochemical Comparisons

Substituent Position and Electronic Effects

- Methyl vs.

- Ester vs. Acid Moieties: Methyl 6-quinolineacetate (CAS 5622-36-6) lacks the free carboxylic acid group, increasing membrane permeability but reducing direct reactivity in coupling reactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(8-Methylquinolin-6-yl)acetic acid, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via regioselective substitution on quinoline derivatives. For example, bromination of 4-methoxyphenylacetic acid in acetic acid (as described for analogous quinoline derivatives) allows controlled functionalization of the quinoline ring . Optimization involves adjusting stoichiometry, temperature (e.g., room temperature for bromination), and solvent polarity to enhance regioselectivity. Post-synthesis purification via recrystallization or chromatography ensures high purity (>97% by HPLC) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Proton and carbon NMR confirm substituent positions and electronic environments. For example, aromatic protons in quinoline derivatives show distinct splitting patterns (e.g., 8-methyl group at δ ~2.5 ppm) .

- X-ray Crystallography : Resolves molecular geometry, hydrogen-bonding motifs (e.g., centrosymmetric dimers with R22(8) motifs), and substituent planarity (e.g., methoxy group coplanarity with the quinoline ring) .

- Melting Point Analysis : Validates purity (e.g., mp 56–58°C for related 8-aminoquinoline derivatives) .

Advanced Research Questions

Q. How can electronic effects of substituents lead to structural discrepancies, and how are these resolved experimentally?

- Case Study : Electron-withdrawing groups (e.g., Br) on the quinoline ring distort bond angles (e.g., C–C–C angles up to 121.5°) compared to electron-donating groups (e.g., methoxy, ~118.2°). Such discrepancies arise from competing resonance and inductive effects .

- Resolution : Combine computational modeling (DFT calculations) with experimental data (X-ray, NMR) to validate electronic contributions. For example, torsion angles between substituents and the ring plane (e.g., 78.15° for acetic acid groups) clarify steric vs. electronic dominance .

Q. What strategies mitigate by-product formation during quinoline functionalization?

- Methodology :

- Regioselective Protection : Use directing groups (e.g., methoxy) to bias substitution to specific positions (e.g., C6 in quinoline) .

- Catalytic Control : Transition metal catalysts (e.g., Pd) can enhance selectivity in cross-coupling reactions for acetic acid side-chain attachment .

- By-Product Analysis : LC-MS or TLC monitors reaction progress, enabling early termination or adjustment of reagent ratios .

Q. How does hydrogen-bonding influence molecular packing and stability in crystalline forms?

- Insights : Strong intermolecular hydrogen bonds (e.g., carboxylic acid dimers with O–H···O distances ~2.6 Å) stabilize crystal lattices. Centrosymmetric dimers with R22(8) motifs are common in quinoline-acetic acid derivatives, as confirmed by X-ray studies .

- Implications : Solubility and thermal stability are directly affected by packing efficiency. Forced degradation studies (e.g., thermal gravimetric analysis) correlate stability with hydrogen-bond strength .

Q. How is biological activity (e.g., antimicrobial) evaluated for quinoline-acetic acid derivatives?

- Protocol :

- In Vitro Assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, E. coli) using broth microdilution .

- Mechanistic Studies : Fluorescence probes (e.g., metal ion binding assays) assess interactions with biological targets (e.g., transition metal chelation) .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., methyl, methoxy) to correlate electronic effects with potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。